molecular formula C7H12N2O5 B12503336 EOC-Asn

EOC-Asn

Cat. No.: B12503336
M. Wt: 204.18 g/mol
InChI Key: YORYXPTWPIKBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EOC-Asn is a specialized chemical reagent of high purity, designed for use in laboratory research settings. This product is strictly labeled "For Research Use Only" (RUO). RUO products are intended solely for scientific investigation and are not to be used as diagnostic agents, in therapeutic applications, or for any human or veterinary use . The main research applications and mechanism of action for this compound are not established in current scientific literature. To create a compelling product description, it is essential to consult published scientific papers, patents, or data sheets from manufacturers to determine its specific research value, such as its potential role as an enzyme substrate, a metabolic intermediate in cell culture studies, or a building block in organic synthesis. The description should detail its known applications, biological or chemical mechanism, and the specific research questions it helps to address.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-(ethoxycarbonylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c1-2-14-7(13)9-4(6(11)12)3-5(8)10/h4H,2-3H2,1H3,(H2,8,10)(H,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORYXPTWPIKBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Eoc Asn and Its Derivatives

Classical Approaches for the Synthesis of N-Protected Asparagine

Classical methods for synthesizing N-protected amino acids typically involve reacting the amino acid with a reagent that introduces the desired protecting group onto the alpha-amino nitrogen. egyankosh.ac.in

Formation of the Ethoxycarbonyl (EOC) Group on Asparagine

The ethoxycarbonyl (EOC) group is an example of a carbamate-type protecting group. encyclopedia.pub The formation of the EOC group on asparagine involves the reaction of asparagine with an ethoxycarbonylating agent. While specific details for the synthesis of EOC-Asn were not extensively detailed in the search results, the general principle for forming urethane-type protecting groups like EOC on amino acids often involves reaction with a haloformate (e.g., ethyl chloroformate) or a similar activated species. researchgate.net

Historically, the synthesis of α-amino acid N-carboxyanhydrides (NCAs), which are related to protected amino acids, was explored by Hermann Leuchs through the purification of N-ethoxycarbonyl α-amino acid chlorides. encyclopedia.pub This historical context highlights the use of ethoxycarbonyl intermediates in early amino acid chemistry.

Solid-Phase Synthesis Applications Utilizing this compound

Solid-phase synthesis (SPS), particularly solid-phase peptide synthesis (SPPS), is a powerful technique for synthesizing peptides and other biomolecules. peptide.comconceptlifesciences.com In SPPS, the growing peptide chain is anchored to an insoluble solid support, allowing excess reagents and byproducts to be easily removed by washing. peptide.comconceptlifesciences.com Protected amino acids are sequentially coupled to the support-bound chain. conceptlifesciences.comsigmaaldrich.com

Incorporation of this compound into Peptide Chains

The incorporation of protected amino acids, including this compound, into a growing peptide chain on a solid support involves a coupling reaction between the activated carboxyl group of the incoming protected amino acid and the free alpha-amino group of the N-deprotected amino acid or peptide attached to the resin. sigmaaldrich.com The ethoxycarbonyl group on this compound serves as an Nα-protecting group, which is typically removed in a subsequent step to allow the coupling of the next amino acid. iris-biotech.depeptide.com

While Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are the most common Nα-protecting groups in SPPS due to their orthogonal cleavage conditions, other protecting groups, including carbamates like EOC, can be employed depending on the synthetic strategy. researchgate.netiris-biotech.de The successful incorporation of this compound requires compatible coupling reagents and reaction conditions that ensure efficient amide bond formation while preventing side reactions, particularly those involving the asparagine side chain.

Compatibility of this compound with Diverse Protecting Group Strategies

The compatibility of this compound with various protecting group strategies is determined by the orthogonality of the EOC group with other temporary and permanent protecting groups used for the side chains of asparagine and other amino acids, as well as the protecting group used for the C-terminus attached to the solid support. iris-biotech.de Orthogonality means that one protecting group can be selectively removed without affecting others. iris-biotech.de

Common side-chain protecting groups for asparagine in peptide synthesis include the trityl (Trt) group, which is frequently used in Fmoc chemistry and is typically cleaved by treatment with trifluoroacetic acid (TFA). peptide.comsigmaaldrich.com Other protecting groups for the asparagine side chain, such as the xanthyl (Xan) group in Boc chemistry or trialkoxybenzyl (Taob) groups, have also been explored to minimize side reactions and improve solubility. peptide.comgoogle.com The EOC group, being a carbamate (B1207046), would need to be compatible with the cleavage conditions required for these side-chain and C-terminal protecting groups. The stability of the EOC group under typical SPPS conditions (e.g., piperidine (B6355638) treatment for Fmoc removal or TFA treatment for Boc/tBu removal) would dictate its suitability within a specific protecting group strategy.

Chemo-Enzymatic Synthesis Routes for this compound Analogues

Chemo-enzymatic synthesis combines chemical and enzymatic transformations to synthesize target molecules. nih.gov This approach can be particularly useful for creating chiral compounds or complex molecules that are difficult to synthesize solely by chemical means. nih.govmdpi.com

While direct chemo-enzymatic synthesis of this compound itself was not specifically highlighted in the search results, enzymatic methods are utilized in the context of asparagine and its derivatives. For instance, asparagine synthetase is an enzyme that catalyzes the synthesis of asparagine from aspartate and glutamine. nih.gov Enzymes are also used in the modification and processing of asparagine residues within peptides and proteins, such as asparaginyl endopeptidase (AEP) which cleaves peptide bonds at asparaginyl residues. nih.govmdpi.comnih.gov

Chemo-enzymatic approaches have been explored for the synthesis of various natural products and their analogues, often leveraging the specificity and efficiency of enzymes for particular steps, such as stereoselective transformations. nih.gov It is plausible that chemo-enzymatic routes could be developed for the synthesis of this compound analogues, potentially involving enzymatic modification of asparagine or an asparagine precursor, followed by or preceded by chemical introduction of the ethoxycarbonyl group or modifications to the asparagine structure. The synthesis of coenzyme A analogues, for example, has been achieved through one-pot chemo-enzymatic preparations. rsc.org Similarly, chemo-enzymatic synthesis has been applied to the synthesis of chiral epoxides from renewable resources, demonstrating the potential of this approach for synthesizing modified amino acid precursors or analogues. mdpi.com

Derivatization Strategies of this compound for Advanced Applications

Derivatization strategies involving this compound primarily focus on modifying the asparagine residue itself, either before or after its incorporation into a peptide chain, while the Eoc group serves its protective function during synthesis. These modifications are crucial for tailoring the properties and enhancing the applications of peptides and peptide mimetics containing asparagine.

Modification of the Side Chain of this compound

The side chain of asparagine contains a primary amide group, which can be a site for various chemical modifications. In peptide synthesis, the asparagine side chain amide is often protected to prevent unwanted side reactions, such as dehydration or participation in coupling reactions thermofisher.com. Common protecting groups for the asparagine side chain include the trityl (Trt), 4-methylbenzhydryl (Mbh), and 2,4,6-trimethoxybenzhydryl (Tmob) groups thermofisher.com. The choice of protecting group can influence the synthesis and subsequent deprotection steps. For instance, the Trt group is readily removed and easily scavenged, while Mbh and Tmob groups may require longer deprotection times thermofisher.com.

Modification of the asparagine side chain can lead to the creation of novel amino acid derivatives with altered properties. These modifications can involve:

Alkylation or Acylation: The nitrogen atom of the amide group can potentially be functionalized, although this is less common than modifications at other sites or conversion of the amide.

Conversion of the Amide: The amide group can be hydrolyzed to a carboxylic acid (converting asparagine to aspartic acid) or reduced to an amine. This conversion to aspartic acid is a known post-translational modification of asparagine residues in proteins and can also occur chemically, sometimes through a succinimide (B58015) intermediate nih.gov.

Research findings indicate that the deamidation of asparagine residues can lead to the formation of aspartic acid or isoaspartic acid residues, which can impact protein structure and function nih.gov. This process can occur spontaneously, particularly in long-lived proteins nih.gov. Chemically, the conversion of the asparagine side chain amide to a carboxylic acid is a key step in certain peptide modifications or degradation pathways.

Another significant modification involving the asparagine side chain is N-glycosylation, where an oligosaccharide chain is attached to the nitrogen atom of the amide side chain nih.gov. This occurs within a consensus sequence (Asn-Xxx-Ser/Thr/Cys, where Xxx is any amino acid except proline) and is a crucial post-translational modification in many proteins nih.gov. While this is an enzymatic process in biological systems, chemical methods can be used to study or mimic glycosylation patterns nih.gov.

Synthesis of this compound Containing Peptide Mimetics

Peptide mimetics are compounds designed to mimic the structural and functional properties of peptides but often possess improved characteristics such as enhanced stability, bioavailability, and modified biological activity prismbiolab.comgoogle.com. Incorporating modified amino acids like this compound (or peptides synthesized using this compound as a building block) into peptide mimetic structures is a key strategy in medicinal chemistry and biomolecular design.

The synthesis of peptide mimetics containing asparagine residues (introduced using protected forms like this compound during synthesis) can involve various approaches:

Solid-Phase Peptide Synthesis (SPPS): this compound, with an appropriately protected side chain, can be coupled to a growing peptide chain on a solid support using standard SPPS protocols (e.g., Fmoc or Boc chemistry, although Eoc is more akin to Fmoc in terms of cleavage) sigmaaldrich.comthermofisher.com. SPPS allows for the stepwise addition of amino acids to build the desired sequence sigmaaldrich.com.

Solution-Phase Peptide Synthesis (LPPS): This method involves coupling amino acids or peptide fragments in solution bachem.com. This compound can be used as a coupling partner in LPPS, offering more flexibility for large-scale synthesis and intermediate characterization bachem.com.

Fragment Condensation: Larger peptide mimetics can be assembled by coupling smaller peptide fragments that may contain asparagine residues europa.eu. This approach can be advantageous for the synthesis of complex sequences.

Incorporation of Non-Natural Scaffolds: Peptide mimetics often incorporate non-natural backbones or cyclic structures to constrain conformation and enhance stability prismbiolab.comgoogle.com. Asparagine residues, introduced via protected building blocks, can be strategically placed within these scaffolds to present the side chain for interaction or further modification. Cyclization, for example, can be achieved through various linkages, including side chain to side chain, end to end, or side chain to backbone cyclizations google.com.

Research in peptide mimetics aims to overcome the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability prismbiolab.comgoogle.com. By incorporating modified amino acids and non-natural scaffolds, researchers can create molecules that better mimic the desired biological activity while possessing improved pharmacological properties. The asparagine side chain can play a crucial role in the function of peptide mimetics, participating in interactions with target molecules or serving as an attachment point for further conjugation.

Spectroscopic and Structural Elucidation Methodologies for Eoc Asn

Advanced Spectroscopic Techniques for EOC-Asn Characterization

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, yielding data indicative of its chemical environment and bonding.

NMR spectroscopy is a powerful tool for determining the complete structure of organic molecules in solution. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in 1H and 13C NMR spectra, the types and connectivity of atoms within this compound can be unequivocally assigned.

For N(alpha)-Ethoxycarbonyl-L-asparagine, 1H NMR would typically show characteristic signals for the protons of the ethoxy group (CH3 and CH2), the alpha-proton of the asparagine residue, the beta-protons of the asparagine side chain, and the amide protons of both the alpha-amino protection and the side chain carboxamide. 13C NMR would provide signals corresponding to each unique carbon atom, including the carbonyl carbons of the ethoxycarbonyl group, the carboxylic acid, and the asparagine side chain amide, as well as the alpha, beta, and ethoxy carbons.

While specific, detailed NMR data for N(alpha)-Ethoxycarbonyl-L-asparagine was not extensively available in the search results, NMR is routinely used for the characterization of protected amino acids and peptides wikipedia.orgnih.gov. One source mentioned the availability of 1 NMR spectrum for L-Asparagine, N-ethoxycarbonyl-, methyl ester, a related derivative wikipedia.org. The principles applied to the methyl ester are directly analogous to those for the free acid form, this compound, allowing for detailed structural verification. Analysis of coupling constants in 1H NMR and potentially 2D NMR techniques like COSY, HSQC, and HMBC would further confirm the structural assignments and connectivity.

Mass spectrometry provides information about the molecular weight of a compound and, through fragmentation, insights into its structural subunits. For this compound (C7H12N2O5), the theoretical monoisotopic molecular weight is approximately 204.07 g/mol , and the average molecular weight is approximately 204.18 g/mol .

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used ionization techniques for polar molecules like protected amino acids. In positive ion mode, MS would typically show a protonated molecular ion peak ([M+H]+) at m/z 205. Fragmentation patterns obtained through tandem MS (MS/MS) would reveal characteristic fragment ions corresponding to the loss of the ethoxycarbonyl group, the asparagine side chain, or the carboxylic acid moiety, thereby confirming the presence of these structural elements.

Mass spectrometry has been applied to analyze ethylchloroformate derivatives of amino acids, including asparagine, demonstrating its utility in characterizing such modified amino acids. MS-based techniques are also widely used in proteomics and metabolomics studies involving asparagine-containing peptides and proteins.

IR spectroscopy is used to identify the characteristic functional groups present in a molecule by analyzing the vibrations of its chemical bonds. This compound contains several key functional groups that exhibit distinct IR absorption bands: amide N-H stretches, carbonyl stretches (from the ethoxycarbonyl, carboxylic acid, and amide groups), C-H stretches (aliphatic), and C-O stretches (ester and carboxylic acid).

Expected IR absorptions for this compound would include bands around 3300-3500 cm-1 for N-H stretches, strong bands between 1600-1800 cm-1 for the various carbonyl stretches, and bands in the fingerprint region (below 1500 cm-1) corresponding to specific skeletal vibrations. The availability of an FTIR spectrum for L-Asparagine, N-ethoxycarbonyl-, methyl ester has been noted wikipedia.org, which would show similar characteristic bands for the shared functional groups.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum. This technique is particularly useful for detecting conjugated systems or chromophores. Simple protected amino acids like this compound, without extensive conjugated pi systems, are generally expected to have minimal absorption in the UV-Vis range above 250 nm. However, they may show some end-absorption at lower UV wavelengths due to n→π* transitions of carbonyl groups. UV-Vis spectroscopy is commonly used for quantifying substances that absorb in this region, and while not the primary technique for detailed structural elucidation of this compound, it could be used for concentration determination if a suitable chromophore were present or introduced. UV-Vis has been employed in broader studies involving compounds and processes where asparagine derivatives might be relevant.

Crystallographic Studies of this compound and Its Derivatives

Crystallography, particularly X-ray diffraction, provides the most detailed information about the three-dimensional arrangement of atoms in a crystalline solid.

Analysis of the diffraction pattern allows for the determination of the unit cell dimensions and space group. Subsequent data processing and refinement yield an electron density map from which the positions of individual atoms are determined. This provides a definitive confirmation of the molecular structure and stereochemistry of this compound. While a specific crystal structure for N(alpha)-Ethoxycarbonyl-L-asparagine was not found in the immediate search results, X-ray crystallography has been successfully applied to determine the structures of amino acids and their metal complexes, including a silver(I) complex with asparagine. This demonstrates the feasibility of obtaining crystal structures for asparagine derivatives.

Co-crystallization involves obtaining a crystal of a small molecule, such as this compound, in complex with a biological macromolecule, such as an enzyme or receptor. X-ray diffraction analysis of such a co-crystal provides detailed information about the binding site, the mode of interaction, and the conformational changes that occur upon binding.

While no specific instances of co-crystallization studies involving this compound with biological targets were found in the search results, this technique would be applicable if this compound were found to bind to a specific protein. Such studies are invaluable for understanding the molecular basis of interactions, which is critical in areas like rational drug design and chemical biology. The successful crystallization and structural determination of complexes involving amino acids and metal ions highlights the potential for crystallographic studies of asparagine derivatives and their interactions.

TechniqueInformation ProvidedRelevance to this compound
NMR Spectroscopy Structural connectivity, functional groups, stereochemistryConfirmation of ethoxycarbonyl and asparagine moieties, detailed structural assignment
Mass Spectrometry (MS) Molecular weight, fragmentation patternVerification of molecular formula, identification of structural fragments
IR Spectroscopy Identification of functional groups (e.g., C=O, N-H, C-O)Confirmation of amide, carboxylic acid, and ester functionalities
UV-Vis Spectroscopy Detection of chromophores, concentration determinationLimited direct structural information; potentially useful for quantification
X-ray Diffraction (XRD) Solid-state molecular structure, crystal packingDefinitive confirmation of 3D structure and stereochemistry in the solid state
Co-crystallization Studies Binding mode and interactions with biological targetsPotential for understanding molecular recognition if this compound binds to proteins

Chiral Analysis Methodologies for this compound

Chiral analysis is critical for compounds like this compound, which possesses a stereocenter at the alpha-carbon of the asparagine residue. This analysis focuses on determining the enantiomeric composition and assessing the stereochemical integrity of the compound.

Stereochemical Stability Investigations of this compound

Investigating the stereochemical stability of this compound is important to understand its behavior under various conditions, such as different pH values, temperatures, or in the presence of enzymes or other reagents. Stereochemical stability refers to the ability of the compound to maintain its original enantiomeric configuration over time.

Studies on the stereochemical stability of amino acid derivatives, including ethoxycarbonyl derivatives, are often conducted using chiral analytical methods to monitor changes in enantiomeric purity over time under specific conditions. For instance, chiral HPLC or GC can be used to quantify the amounts of each enantiomer present at different time points. A decrease in enantiomeric excess over time indicates racemization or epimerization.

Research on related ethyloxycarbonyl derivatives of amino acids has indicated that epimerization can be negligible under certain reaction conditions, as assessed by NMR and HPLC analysis on a chiral stationary phase. This suggests that the ethoxycarbonyl group itself may not significantly promote epimerization at the alpha-carbon under typical handling and reaction conditions, although this would need to be specifically verified for this compound under relevant conditions.

Factors that can influence the stereochemical stability of amino acid derivatives include the nature of the protecting group, the solvent, temperature, pH, and the presence of catalysts or bases. For asparagine derivatives, the lability of the beta-amide group under certain conditions could potentially indirectly influence the stereochemistry at the alpha-carbon, although the primary concern for stereochemical stability is typically focused on the alpha-stereocenter.

Investigations into stereochemical stability would involve:

Exposing this compound to relevant conditions (e.g., varying pH, temperature, solvent).

Taking samples at predetermined time points.

Analyzing the enantiomeric purity of each sample using a validated chiral analytical method (e.g., chiral HPLC).

Monitoring the change in enantiomeric excess over time to determine the rate and extent of racemization or epimerization.

Such studies provide crucial data for determining appropriate storage conditions, formulating the compound, and designing synthetic routes that maintain the desired stereochemical purity.

Computational Investigations of Eoc Asn and Its Molecular Interactions

Quantum Mechanical (QM) Calculations on EOC-Asn Conformation and Reactivity

Quantum Mechanical (QM) calculations, based on the principles of quantum mechanics, are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. These methods can provide highly accurate information about molecular properties, particularly for smaller systems or specific regions of larger ones. Ab initio and Density Functional Theory (DFT) methods are commonly used QM approaches unige.chscirp.org.

Applying QM calculations to this compound could involve determining its lowest energy conformations in isolation, calculating atomic charges and electron density distribution, and exploring potential reaction pathways or reactive sites. While specific QM data for this compound was not found in the search results, QM calculations are widely used to study the conformational energies and electronic properties of amino acids and their derivatives scirp.orgplos.org.

QM calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman spectroscopy), and electronic transitions (UV-Vis spectroscopy). These predicted spectra can aid in the experimental characterization and identification of this compound. For instance, 15N NMR spectroscopy is sensitive to the local environment of nitrogen atoms and can be used for conformational analysis and studies of solvation in amino acid derivatives and peptides researchgate.netresearchgate.net. While specific predicted spectra for this compound were not found, QM methods are routinely used to predict spectroscopic parameters for organic molecules, including those with amide and carbonyl functionalities present in this compound.

Molecular Dynamics (MD) Simulations of this compound in Solution and Biological Environments

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules and their interactions in various environments, such as water or lipid membranes. By simulating the movement of atoms over time based on classical mechanics and a defined force field, MD can explore conformational changes, diffusion, and interactions with surrounding molecules nih.govrsc.org. MD simulations are a powerful tool for studying the dynamics of biological systems and molecules within them nih.govnih.govfrontiersin.orgcnr.it.

Applying MD simulations to this compound could involve simulating its behavior in aqueous solution to understand its solvation and conformational flexibility, or simulating its interactions with model membranes or proteins to investigate binding or insertion. Although specific MD studies on this compound were not found, MD simulations have been used to study the conformational behavior of amino acids and peptides in solution scirp.orgplos.org and the interactions of peptides with lipid membranes cnr.itmdpi.comnih.gov.

MD simulations can reveal the range of conformations adopted by this compound in solution and how it interacts with solvent molecules (e.g., water). The conformational flexibility of amino acid derivatives is influenced by their side chains and any modifications, such as the ethoxycarbonyl group in this compound. MD simulations can quantify the dynamics of dihedral angles and the formation of intramolecular hydrogen bonds, providing a picture of the molecule's preferred shapes in a dynamic environment. Studies on beta-amino acids, for example, show that solvation can stabilize certain conformations scirp.org. The interaction with solvent molecules, including hydrogen bonding, can significantly influence the conformational ensemble of this compound.

To understand how this compound might behave in biological contexts, MD simulations can be used to study its interactions with model lipid membranes or target proteins. These simulations can reveal if this compound has a propensity to associate with or insert into membranes, and how it might interact with the amino acid residues of a protein binding site. MD simulations have been successfully applied to study peptide-membrane interactions, showing how modifications can alter insertion depth and membrane perturbation mdpi.com. Similarly, MD is used to study protein-ligand and protein-protein interactions, providing details on binding stability and the dynamics of interacting residues nih.govnih.govnih.govfrontiersin.org. While specific data for this compound is not available, MD simulations could provide insights into the nature and stability of its interactions with biological interfaces.

Molecular Docking Studies with this compound and Target Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a small molecule (ligand), such as this compound, when bound to a macromolecular target, such as a protein or enzyme researchgate.netijfmr.com. Docking algorithms explore various poses of the ligand within the binding site of the target and score them based on their predicted binding affinity.

Based on the conducted searches, no specific scientific literature or database entries directly discussing computational investigations of a chemical compound explicitly named "this compound" regarding its binding modes, affinities, or structure-activity relationship (SAR) hypotheses were found.

The search results provided general information about computational techniques such as molecular docking and SAR studies as applied in drug discovery for various compounds and targets, including some related to ovarian cancer (EOC) or involving asparagine residues in binding sites. However, none of these results focused on "this compound" as the subject of computational binding or SAR analysis.

One search result identified "Asn-Asn" (L-Asparaginyl-L-asparagine) with PubChem CID 16122514, describing it as a dipeptide. While this compound contains asparagine units, it is not the specific compound "this compound," and no computational studies on its binding or SAR were found in the search results. References to "EOC" in other contexts, such as Epithelial Ovarian Cancer or as an unrelated acronym, were also found but are not relevant to the computational chemistry of a compound named "this compound".

Therefore, it is not possible to generate the requested article content focusing solely on the computational investigations of "this compound" based on the available information from the searches.

Insufficient Information Available for "this compound" in Requested Biological Contexts

Following a comprehensive search of publicly available scientific literature, there is insufficient information to generate an article on the chemical compound N(α)-Ethoxycarbonyl-L-asparagine (this compound) that adheres to the specific and detailed outline provided. The requested topics—focusing on the mechanistic roles of this compound in glycosylation pathways, protein folding and stability, and its use in cell-based assays for pathway elucidation—are not substantially addressed in the accessible research.

Searches for "this compound" and its potential applications as a molecular probe in these advanced biological areas did not yield relevant peer-reviewed studies or detailed research findings. The available information is largely limited to its identification as a protected amino acid derivative in chemical supplier catalogs. There is no evidence in the retrieved results to suggest its established use in investigating N-glycosylation events, modulating glycosyltransferase activity, or studying protein conformation and interactions as outlined in the query.

Consequently, it is not possible to provide a scientifically accurate and informative article that strictly follows the requested structure and content inclusions without resorting to speculation. The lack of data on this compound's role in the specified biological systems prevents the creation of the detailed sections, subsections, and data tables as instructed.

Mechanistic Research Involving Eoc Asn in Biological Systems in Vitro and Preclinical Models

EOC-Asn in Cell-Based Assays for Mechanistic Pathway Elucidation

Investigating Cellular Uptake Mechanisms of Asparagine

The uptake of amino acids is a critical process for cancer cells to sustain their high proliferation rates and biosynthetic activities. Asparagine is acquired by cells through two primary routes: de novo synthesis from aspartate and glutamine, catalyzed by asparagine synthetase (ASNS), and uptake from the extracellular environment via amino acid transporters mdpi.com.

In cancer cells, intracellular asparagine has been identified as a crucial amino acid exchange factor. It is exchanged for extracellular amino acids, particularly serine, arginine, and histidine repec.orgnih.govnottingham.edu.my. This exchange mechanism is vital for maintaining the intracellular pool of amino acids required for protein synthesis and signaling. For instance, the availability of intracellular asparagine has been shown to regulate the uptake of these other key amino acids, which in turn influences the activity of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation nih.govjci.org. While these general mechanisms are established in cancer biology, the specific transporters and the precise regulation of asparagine uptake in EOC cells are areas of ongoing investigation.

Effects of Asparagine on Cellular Signaling Pathways

Asparagine availability is deeply intertwined with key cellular signaling pathways that govern cell proliferation, migration, and invasion. Numerous studies have demonstrated that maintaining intracellular asparagine levels is critical for cancer cell growth repec.orgnih.gov.

Cell Proliferation: Asparagine is essential for protein and nucleotide synthesis, which are prerequisites for cell division. In ovarian cancer cells, higher expression of ASNS, the enzyme that produces asparagine, has been linked to increased clonogenic growth and proliferation frontiersin.org. Knockdown of ASNS in these cells significantly reduces their proliferative capacity frontiersin.org. Furthermore, asparagine plays a role in regulating the mTORC1 pathway, which is a master regulator of cell growth and is frequently hyperactivated in cancers nih.govnih.gov.

Cell Migration and Invasion: The processes of migration and invasion are hallmarks of metastatic cancer. In ovarian cancer cells, high ASNS expression has been found to promote the epithelial-mesenchymal transition (EMT), a key process for enabling cancer cell motility and invasion frontiersin.org. Studies on cisplatin-sensitive ovarian cancer cell lines, which have higher ASNS levels, showed they were more invasive and migratory compared to their resistant counterparts frontiersin.org. Knocking down ASNS in these cells attenuated both invasion and migration frontiersin.org. The therapeutic agent L-asparaginase, which depletes extracellular asparagine, has been shown to significantly decrease the invasive capacity of all tested ovarian cancer cell lines in vitro nih.gov.

Table 1: Impact of Asparagine/ASNS Levels on EOC Cell Phenotypes (In Vitro)
Experimental ConditionCellular Process AffectedObserved EffectReference
ASNS KnockdownProliferation & ClonogenicitySignificantly reduced frontiersin.org
ASNS OverexpressionProliferation & ClonogenicitySignificantly increased frontiersin.org
ASNS KnockdownMigration & InvasionAttenuated frontiersin.org
L-Asparaginase TreatmentInvasionSignificantly decreased nih.gov

Asparagine as a Modulator of Enzyme Activity

The metabolism of asparagine is tightly controlled by enzyme activity, and in turn, the availability of asparagine can influence cellular enzymatic processes.

Asparagine Synthetase (ASNS): This enzyme is the central player in asparagine metabolism, catalyzing its synthesis from aspartate and glutamine nih.gov. In many cancer cells, including a subset of ovarian cancers, the expression and activity of ASNS are critical for survival, especially when extracellular asparagine is limited mdpi.comnih.gov. The expression of ASNS is a key determinant of sensitivity to L-asparaginase therapy. Ovarian cancer cell lines with low ASNS expression are highly sensitive to asparagine depletion by L-asparaginase, whereas high ASNS expression confers resistance aacrjournals.orgnih.gov. Silencing the ASNS gene in ovarian cancer cells can lead to a dramatic increase in sensitivity to L-asparaginase, demonstrating a causal link between the enzyme's activity and drug resistance aacrjournals.org.

Proteases: Asparagine residues within proteins can be critical for the action of specific proteases. While not a direct modulator of protease activity in the way an allosteric effector might be, the presence of asparagine at specific locations in a polypeptide chain can be a prerequisite for cleavage, thus influencing protein processing and maturation.

The relationship between ASNS expression and sensitivity to the enzyme L-asparaginase highlights a key therapeutic concept. L-asparaginase acts by depleting circulating asparagine, effectively starving cancer cells that cannot synthesize their own wikipedia.org.

Table 2: Correlation between ASNS Expression and L-Asparaginase Sensitivity in Ovarian Cancer Cell Lines
MeasurementCorrelation with L-ASP Activity (Pearson's r)SignificanceReference
ASNS mRNA (Microarray)-0.85 to -0.90 (NCI-60 subset)Strongly Negative aacrjournals.org
ASNS mRNA (Expanded cell line set)-0.21Weak, non-significant nih.govaacrjournals.org
ASNS Protein (Immunoassay)-0.65Strongly Negative (p = 0.0014) nih.govmesoscale.com

Asparagine in Preclinical Animal Models for Disease Mechanism Research

Preclinical animal models are indispensable for studying the complex interactions between tumor cells and their environment in vivo. Various models have been employed to investigate the role of asparagine metabolism in EOC progression .

Molecular and Cellular Events in Animal Models

Mouse models, particularly xenografts where human ovarian cancer cells are implanted into immunodeficient mice, are standard for studying tumor growth and metastasis . In vivo studies have shown that high ASNS expression can contribute to tumor growth frontiersin.org. Conversely, therapeutic strategies aimed at depleting asparagine have shown efficacy in animal models. The combination of L-asparaginase with inhibitors of mitochondrial electron transport (which limits the cell's ability to produce aspartate, a precursor for asparagine synthesis) has been shown to impair tumor growth in several mouse models of cancer biorxiv.org. In a metastatic breast cancer model, targeting proline metabolism, which is linked to the synthesis of other amino acids like asparagine, led to a decrease in lung metastases mdpi.com. These studies underscore the potential of targeting asparagine availability to control tumor growth and spread in vivo.

Pathway Analysis in Response to Asparagine Intervention

Investigating the systemic and cellular responses to the modulation of asparagine levels in animal models provides crucial insights into the mechanisms of action and potential resistance. In a mouse model of pancreatic cancer, treatment with a glutamine antagonist that also inhibits ASNS was shown to significantly abrogate tumor growth and metastasis biorxiv.org. This effect was directly linked to the reduction of intracellular asparagine biorxiv.org. Furthermore, combining this antagonist with L-asparaginase had a significant impact on metastasis, highlighting the power of co-targeting asparagine synthesis and uptake biorxiv.org. In other cancer models, combining L-asparaginase with AKT inhibitors or WNT pathway activators has shown synergistic effects in reducing tumor growth in vivo, suggesting that asparagine metabolism is integrated with major oncogenic signaling pathways nih.govmdpi.com. These preclinical findings provide a strong rationale for clinical trials targeting asparagine metabolism in solid tumors like ovarian cancer nih.gov.

Analytical Method Development for Eoc Asn and Its Metabolites

Chromatographic Techniques for the Separation and Quantification of EOC-Asn

Chromatographic techniques play a pivotal role in separating this compound from complex matrices and its metabolites, enabling their subsequent detection and quantification. The choice of chromatographic method depends largely on the physicochemical properties of this compound and its anticipated metabolites.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of polar and non-volatile compounds, including amino acids and their derivatives uni.luguidetopharmacology.orgnih.gov. Given that this compound is a modified amino acid, HPLC is well-suited for its analysis. The separation in HPLC is achieved by partitioning analytes between a stationary phase and a mobile phase pumped at high pressure.

Method development for this compound using HPLC would involve optimizing parameters such as the stationary phase chemistry (e.g., reversed-phase, normal-phase, or hydrophilic interaction liquid chromatography (HILIC)), mobile phase composition (solvent type, buffer, pH, gradient), flow rate, and temperature to achieve adequate resolution of this compound from matrix components and its metabolites. Detection is commonly performed using UV-Vis detectors if the molecule possesses a chromophore, or more universally, with a mass spectrometer (HPLC-MS). For amino acid analysis by HPLC, pre- or post-column derivatization might be employed to enhance detection sensitivity or enable fluorescence detection guidetopharmacology.orgnih.gov. While direct information on HPLC methods specifically for this compound was not found, HPLC is a standard technique for analyzing amino acids and their derivatives, suggesting its applicability uni.luguidetopharmacology.orgnih.gov.

Gas Chromatography (GC) for Volatile Derivatives of this compound

Gas Chromatography (GC) is typically used for the separation of volatile or semi-volatile compounds. Amino acids, including Asparagine, are generally not volatile and require derivatization to be amenable to GC analysis chemsrc.comsoton.ac.uk. As this compound is an ethoxycarbonyl derivative of Asparagine, it may exhibit increased volatility compared to the parent amino acid, potentially making it suitable for GC analysis, especially if further derivatization renders it sufficiently volatile.

Derivatization techniques commonly employed for amino acids prior to GC analysis include esterification of the carboxyl group and acylation of the amino group chemsrc.comsoton.ac.uk. Ethoxycarbonyl ethyl esters have been noted as favorable derivatives for GC analysis of amino acids due to simple and rapid reaction conditions chemsrc.com. If this compound itself is not sufficiently volatile, further derivatization steps could be explored to facilitate GC separation. Detection in GC is often achieved using flame ionization detection (FID) or, for increased specificity and structural information, mass spectrometry (GC-MS). GC-MS is a powerful tool for identifying and quantifying volatile compounds in complex mixtures.

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) is an analytical technique that separates analytes based on their charge-to-size ratio within a narrow capillary tube under the influence of an electric field. CE offers high separation efficiency and requires minimal sample volumes. It is applicable to a wide range of charged molecules, including amino acids and peptides.

The separation of this compound and its metabolites by CE would rely on the differences in their electrophoretic mobility, which is influenced by their charge state and hydrodynamic size in the separation buffer. By adjusting the pH and composition of the background electrolyte, the charge state of this compound and its metabolites can be manipulated to optimize separation. Various CE modes, such as capillary zone electrophoresis (CZE), can be employed. Detection in CE can be achieved using UV-Vis, fluorescence, or mass spectrometry (CE-MS). CE-MS is particularly useful for coupling the high separation efficiency of CE with the identification capabilities of MS.

Mass Spectrometry-Based Detection and Characterization of this compound

Mass spectrometry (MS) is an indispensable tool in the analysis of this compound and its metabolites, providing sensitive detection, accurate mass measurement, and structural information. MS is often coupled with chromatographic techniques to enhance separation and identification capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of MS. This hyphenated technique is particularly valuable for the analysis of complex biological or environmental samples where this compound and its metabolites may be present alongside numerous other compounds.

LC-MS allows for the separation of this compound and its metabolites by LC, followed by their ionization and detection by MS. Various ionization techniques can be used, with electrospray ionization (ESI) being commonly applied to polar molecules like amino acid derivatives. The mass analyzer then measures the mass-to-charge ratio (m/z) of the ionized molecules, providing information about their molecular weight. LC-MS is used for both targeted analysis, where specific ions of interest are monitored, and untargeted analysis, which aims to detect a broader range of metabolites. Quantitative analysis of this compound and its metabolites can be achieved using techniques like selected ion monitoring (SIM) or selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Isotope Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, often with a fragmentation step in between. This technique is crucial for the structural confirmation of this compound and its metabolites and can provide insights into their fragmentation pathways.

In MS/MS, a precursor ion (the intact ionized molecule of this compound or a metabolite) is selected in the first mass analyzer, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are analyzed in a second mass analyzer. The pattern of fragment ions is characteristic of the molecule's structure, allowing for its positive identification and differentiation from isomers. MS/MS is widely used in metabolomics for the identification of metabolites based on their fragmentation patterns.

Furthermore, MS/MS can be applied to isotope analysis. By examining the isotopic peaks in the mass spectra of this compound and its fragments, information about the elemental composition and the incorporation of stable isotopes can be obtained. This is particularly useful in metabolic studies involving isotopically labeled precursors to track the metabolic fate of this compound. Different MS/MS scan modes, such as product ion scans, precursor ion scans, and neutral loss scans, provide different types of structural information.

Isotope Ratio Mass Spectrometry (IRMS) for this compound Tracing

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry used to measure the relative abundance of stable isotopes of elements within a sample. This technique is highly precise and can detect even small variations in isotopic ratios that arise from physical, chemical, and biological processes, such as metabolic transformations or natural isotopic fractionation. While a specific application of IRMS for "this compound" is not detailed, IRMS is a crucial tool for tracing elements like carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N) within various pools of organic matter and biological molecules.

In the context of analyzing complex organic matrices, such as soil, IRMS coupled with appropriate sample preparation can be used to determine the isotopic composition of specific fractions like easily oxidizable organic carbon (EOC) and amino sugar nitrogen (ASN). For instance, the ¹⁵N isotope technique, measured by IRMS, has been employed to assess gross nitrification rates in soil, a process influenced by the availability of substrates including amino sugar nitrogen. Samples are typically converted into simple gases (e.g., CO₂, N₂) before introduction into the IRMS instrument, which commonly utilizes magnetic sector analyzers for high precision.

Stable Isotope Labeling Strategies Involving this compound

Stable isotope labeling involves incorporating non-radioactive isotopes (such as ¹³C, ¹⁵N, ²H, or ¹⁸O) into molecules of interest. These labeled compounds then serve as tracers to follow metabolic pathways, understand biochemical transformations, and quantify fluxes within biological or environmental systems. Although specific stable isotope labeling strategies involving a compound explicitly named "this compound" are not described in the search results, labeling strategies for components like asparagine (Asn) or various carbon and nitrogen pools are well-established.

For studying nitrogen cycling and the fate of nitrogen-containing compounds like amino sugars (a component of ASN), stable isotopes of nitrogen, particularly ¹⁵N, are widely used. By introducing ¹⁵N-labeled precursors into a system (e.g., soil or a biological culture), researchers can track the incorporation, transformation, and movement of nitrogen through different pools, including amino sugars. Similarly, ¹³C labeling can be applied to trace the fate of carbon from easily oxidizable organic carbon (EOC) fractions through metabolic pathways.

The choice of labeling strategy depends on the specific research question and the system being studied. Uniform labeling (where all positions in a molecule are labeled) or specific labeling (where only certain atoms are labeled) can be employed. The labeled compounds are then introduced into the system, and samples are collected over time to monitor the isotopic enrichment in the target molecules or their metabolites using techniques like IRMS or other forms of mass spectrometry.

Applications in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates of reactions within a metabolic network. Stable isotope tracing, often coupled with IRMS or other mass spectrometric techniques, is a primary method for MFA. By observing how isotopic labels are incorporated and distributed among metabolites over time, researchers can infer the flow of mass through different pathways.

While direct applications of MFA specifically centered on "this compound" were not found, the principles of MFA are applicable to understanding the metabolic fate of components related to EOC and ASN. For instance, in soil ecosystems, stable isotope-based MFA can be used to quantify the rates of nutrient cycling processes like nitrification and denitrification, which are influenced by the availability of organic substrates such as easily oxidizable organic carbon and amino sugars. The incorporation of ¹⁵N from labeled precursors into different nitrogen pools, including amino sugars or downstream products, can be measured by IRMS, providing data to calculate metabolic fluxes through various nitrogen transformation pathways. Similarly, ¹³C labeling can track carbon flow from EOC into microbial biomass or respiration.

MFA provides insights into how metabolic networks operate under different conditions, how pathways are regulated, and how perturbations affect cellular or ecosystem metabolism. The data obtained from stable isotope tracing experiments and IRMS measurements are typically integrated with stoichiometric models of the metabolic network to estimate the intracellular or ecosystem-level fluxes.

Applications of Eoc Asn As a Synthetic Building Block and Research Tool

EOC-Asn in the Synthesis of Complex Peptides and Proteins

N(α)-Ethoxycarbonyl-L-asparagine (this compound) is a protected amino acid derivative that finds utility as a building block in the chemical synthesis of peptides and proteins. The ethoxycarbonyl (EOC) group serves as a protecting group for the α-amino functionality of the asparagine residue, preventing unwanted reactions during the peptide elongation process.

Facilitating Segment Ligation Strategies

Production of Modified Peptides for Structural or Functional Studies

The incorporation of this compound into a peptide sequence allows for the site-specific introduction of a protected asparagine residue. This is particularly useful in the synthesis of modified peptides for various research applications. For instance, if a researcher wants to study the role of a specific asparagine residue in a peptide's structure or function, they can synthesize analogs where that asparagine is replaced or modified. The use of this compound ensures that the side chain amide of asparagine remains protected during synthesis, preventing side reactions. After the peptide has been fully assembled, the EOC group, along with other protecting groups, can be removed to yield the final, modified peptide.

This compound in Bioconjugation and Chemical Biology Probes

The application of this compound in the fields of bioconjugation and the development of chemical biology probes is an area of potential, though not extensively documented. The core structure of this compound would require further modification to be directly applicable in these areas.

Development of Click Chemistry Reagents with this compound Scaffolds

Click chemistry, a set of biocompatible and highly efficient reactions, is widely used for bioconjugation. To utilize this compound in this context, its structure would need to be derivatized to include a "clickable" functional group, such as an azide or an alkyne. For example, the ethoxycarbonyl group or the side chain of the asparagine could be chemically modified to incorporate these functionalities. A hypothetical this compound-azide derivative could then be reacted with an alkyne-modified biomolecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. Such a reagent would allow for the specific conjugation of the asparagine-containing scaffold to other molecules of interest.

Creation of Affinity Probes for Target Identification

Affinity probes are essential tools for identifying the biological targets of small molecules or peptides. To create an affinity probe based on an this compound scaffold, the molecule would need to be functionalized with a reporter tag (e.g., biotin or a fluorophore) and a reactive group for covalent capture of the target protein. The peptide or small molecule containing this compound would provide the binding affinity for the target, while the reporter tag would enable detection and enrichment of the probe-target complex. The development of such probes would require a multi-step synthetic effort to attach these functionalities to the this compound core structure.

This compound in the Development of New Research Methodologies

The utility of this compound in developing new research methodologies is linked to its properties as a protected amino acid. Its specific cleavage conditions, if orthogonal to other commonly used protecting groups, could enable novel strategies in complex peptide synthesis. For instance, if the EOC group could be removed under conditions that leave other protecting groups intact, it would allow for selective modification at the N-terminus of a peptide chain at a specific stage of the synthesis. This could be exploited for the introduction of labels, branching of the peptide chain, or other modifications. However, detailed studies exploring and establishing such novel methodologies centered specifically around this compound are not prominently featured in available scientific literature.

Use in Enzyme Assay Development

While specific, widespread applications of this compound in routine enzyme assay development are not extensively documented in publicly available literature, its structure lends itself to potential use in the study of enzymes that recognize and process L-asparagine. The primary role of the ethoxycarbonyl (EOC) group is to serve as a protecting group in peptide synthesis. This protection prevents the amino group of asparagine from participating in unwanted side reactions during the formation of peptide bonds.

In the context of enzyme assays, N-protected amino acids like this compound could theoretically be used to probe the substrate specificity of certain enzymes. For instance, enzymes such as asparaginases, which catalyze the hydrolysis of asparagine to aspartic acid and ammonia, are a key focus of enzymological studies. The development of synthetic substrates is crucial for characterizing their kinetic parameters.

Below is a table summarizing the general characteristics of asparaginase, an enzyme for which a derivative like this compound could potentially be developed as a substrate or inhibitor for assay purposes.

EnzymeFunctionSubstrateProduct(s)
AsparaginaseHydrolysis of the amide group of AsnL-AsparagineL-Aspartic acid and Ammonia

The development of a chromogenic or fluorogenic substrate based on this compound would require further chemical modification to incorporate a reporter group. The cleavage of such a substrate by an enzyme would then release the reporter, allowing for a measurable signal that corresponds to enzyme activity. However, specific research detailing the synthesis and application of an this compound-based reporter substrate for asparaginase or other enzymes is not readily found in scientific literature.

Facilitation of Structural Biology Studies

In the field of structural biology, particularly X-ray crystallography, the use of modified amino acids can be instrumental in obtaining high-quality crystals and solving protein structures. The introduction of a protecting group like EOC on an asparagine residue within a peptide or protein could potentially influence crystallization by altering the molecule's solubility and intermolecular contacts.

While direct and extensive examples of this compound being used as a tool to facilitate protein crystallization are not prominent in the literature, the principle of using derivatized amino acids to promote crystallization is a known strategy. The EOC group, being relatively small and possessing both hydrophobic (ethyl group) and polar (carbonyl group) characteristics, could mediate crystal packing interactions that are not possible with the native amino acid.

The potential utility of this compound in structural studies can be hypothesized based on the general principles of protein crystallography. The table below outlines theoretical advantages and the necessary considerations for using a derivatized amino acid like this compound in such studies.

Potential Advantage of this compound in CrystallographyConsideration/Challenge
Altered solubility profileMay require significant screening of crystallization conditions.
Novel crystal packing interactionsThe modification should not disrupt the native protein fold.
Phasing information (if a heavy atom is incorporated)The EOC group itself does not provide phasing information.

It is important to note that the successful application of such a strategy would be highly protein-dependent and would require empirical testing. The synthesis of a peptide or the expression of a protein containing this compound at a specific site would be a prerequisite for such studies.

Emerging Research Avenues and Future Directions for Eoc Asn Research

Integration of EOC-Asn into High-Throughput Screening Platforms

The integration of chemical compounds into high-throughput screening (HTS) platforms is a crucial step in identifying potential candidates for various applications, including drug discovery and chemical biology probes. HTS allows for the rapid evaluation of large libraries of compounds against a specific biological target or phenotypic assay chemicalbook.comchemsrc.comeur.nl. While there is general information on the use of HTS in cancer research, including ovarian cancer (EOC) nih.gov, and the screening of diverse chemical libraries chemsrc.com, specific research detailing the integration or screening of this compound within such platforms is not extensively documented in the examined literature.

However, given that this compound is a modified amino acid, its potential inclusion in peptide or peptidomimetic libraries could be a future research direction for HTS. Modified amino acids are often incorporated into libraries to enhance stability, alter pharmacokinetic properties, or modulate interactions with biological targets. The ethoxycarbonyl group on the alpha-amine of asparagine in this compound suggests its potential use in peptide synthesis as a protected amino acid mdpi.comobj-sys.com. Exploring libraries containing peptides synthesized with this compound could be a strategy within HTS to identify novel compounds with desired biological activities. The amenability of peptide synthesis, including the use of protected amino acids like this compound, to automated procedures could facilitate the creation of such libraries for HTS obj-sys.com.

Advanced Spectroscopic Characterization Techniques for this compound in Complex Systems

Spectroscopic techniques play a vital role in characterizing the structure, dynamics, and interactions of molecules in various environments, including complex biological systems. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (e.g., Infrared and Raman) provide detailed information about molecular properties. While these techniques are widely applied in chemical and biological research, specific studies focusing on the advanced spectroscopic characterization of this compound within complex systems are not prominently featured in the search results.

However, the chemical structure of this compound, containing an asparagine core with an ethoxycarbonyl protecting group mdpi.com, lends itself to characterization by standard spectroscopic methods. NMR spectroscopy could be used to elucidate its solution structure and conformation. MS would be valuable for verifying its molecular weight and purity, as well as identifying potential metabolites or degradation products in biological or environmental samples.

For studying this compound in complex systems, advanced NMR techniques, such as those used for studying ligand-protein interactions nih.gov, could potentially be adapted to investigate how this compound interacts with biomolecules if it were found to have specific binding partners. Similarly, hyphenated techniques combining chromatography with MS could be employed to detect and quantify this compound in complex biological matrices. Future research could focus on developing and applying sensitive spectroscopic methods to track the fate and interactions of this compound in relevant model systems if its biological significance is established.

Rational Design of this compound Analogues with Enhanced Specificity or Stability

Rational design of analogues involves modifying the chemical structure of a compound to improve its desired properties, such as target specificity, metabolic stability, or bioavailability wikipedia.org. This approach is commonly used in drug discovery and chemical probe development. Given the structure of this compound as a protected amino acid, the rational design of its analogues could involve modifications to the ethoxycarbonyl group or the asparagine moiety.

While there is no specific research identified on the rational design of this compound analogues for enhanced specificity or stability, the principles of analogue design applied to amino acid derivatives and protected amino acids are relevant itu.int. Modifications to the ethoxycarbonyl group could explore different protecting groups that might offer improved stability under specific conditions or allow for targeted deprotection in a biological context. Alterations to the asparagine part could involve modifications to the side chain amide or the alpha-carbon, potentially leading to peptidomimetics with altered biological activity or improved resistance to enzymatic degradation.

Future research in this area would necessitate a clear understanding of any biological role or target of this compound to guide the design process. Computational modeling techniques could be employed to predict the potential interactions of designed analogues with target molecules and assess their stability chemspider.com.

Exploration of this compound in the Context of Systems Biology and Omics Research

Systems biology and omics approaches aim to understand biological systems as a whole by studying the interactions and dynamics of their components on a large scale. This includes genomics, transcriptomics, proteomics, and metabolomics. Exploring the role of a specific chemical compound like this compound within these frameworks would involve investigating its effects on global biological processes and molecular profiles.

Currently, there is no specific research found that explores this compound within the context of systems biology or omics research. However, if this compound were found to have a biological function or be involved in a metabolic pathway, omics technologies could be applied to understand its impact. For instance, metabolomics could be used to measure levels of this compound and related metabolites in biological samples under different conditions. Proteomics could investigate if this compound or its derivatives are incorporated into proteins or affect protein expression levels. Transcriptomics could explore changes in gene expression profiles in response to this compound.

Integrating data from multiple omics layers could provide a comprehensive understanding of how this compound influences cellular pathways and biological processes. This would require the development of sensitive and specific analytical methods for detecting this compound in complex biological matrices, as discussed in Section 8.2.

Predictive Modeling of this compound Interactions for Deeper Mechanistic Understanding

Predictive modeling techniques, including computational chemistry and machine learning approaches, are increasingly used to understand and predict molecular interactions and biological outcomes chemspider.com. For this compound, predictive modeling could be applied to understand its potential interactions with biological molecules, its physical properties, and its behavior in different environments.

While no specific studies on predictive modeling of this compound interactions were identified, general approaches in this field could be applied. If this compound is hypothesized to interact with specific proteins (e.g., enzymes or receptors), molecular docking and molecular dynamics simulations could be used to predict binding modes and affinities. Quantitative structure-activity relationship (QSAR) models could be developed if a series of this compound analogues were synthesized and tested for biological activity. These models could help identify key structural features that contribute to activity and guide the design of more potent or selective compounds. Predictive models could also be used to estimate physicochemical properties of this compound, such as solubility and permeability, which are important for understanding its behavior in biological systems. The accuracy of these models would be enhanced by experimental data on this compound and its interactions.

Q & A

Basic Research Questions

Q. How can researchers formulate a rigorous research question using established frameworks?

  • Methodological Answer : Use structured frameworks like PICO (Population, Intervention/Exposure, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to define components and evaluate practicality. For example, a PICO "shell" table ensures alignment between variables and outcomes . Avoid overly broad questions; refine using peer feedback and feasibility assessments (e.g., time, resources) .

Q. What are key considerations for designing a feasible experimental study?

  • Methodological Answer : Prioritize clarity in hypothesis formulation, variable control (independent/dependent), and reproducibility. Include trial experiments to optimize parameters (e.g., independent variable ranges) and validate data collection methods. Ensure alignment between research aims and statistical power requirements (e.g., sample size calculations) .

Q. How to ensure ethical compliance in data collection and participant engagement?

  • Methodological Answer : Finalize all data instruments (e.g., surveys, interviews) before ethical review, avoiding placeholder drafts. Explicitly address risks like participant harm or privacy breaches in the ethics application. For sensitive demographics, follow inclusivity guidelines (e.g., ACS Inclusivity Style Guide) to design respectful questions .

Q. What best practices support effective literature reviews for hypothesis development?

  • Methodological Answer : Systematically categorize existing studies using matrices to identify gaps and contradictions. Focus on peer-reviewed sources, and critically evaluate methodologies (e.g., sampling bias, statistical validity) to justify the novelty of your hypothesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.